molecular formula C6H14ClNO2S B1377853 [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1375471-96-7

[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B1377853
CAS No.: 1375471-96-7
M. Wt: 199.7 g/mol
InChI Key: WMGMWMZFFMGKIN-UHFFFAOYSA-N
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Description

[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane derivative featuring a methanesulfonylmethyl (-SO₂CH₃) group and a primary amine (-CH₂NH₂) attached to the same carbon of the cyclopropane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Cyclopropane rings are valued in drug design for their conformational rigidity, which can improve target binding and metabolic stability .

Properties

IUPAC Name

[1-(methylsulfonylmethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMWMZFFMGKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

Methanesulfonylmethyl vs. Trifluoromethyl
  • In contrast, the methanesulfonylmethyl group (-SO₂CH₃) is polar and may improve aqueous solubility. This group also introduces hydrogen-bonding capacity, which could influence receptor interactions .
Methanesulfonylmethyl vs. Methoxy
  • (1-Methoxycyclopropyl)methanamine Hydrochloride ():
    • The methoxy (-OCH₃) group is electron-donating, reducing ring strain and altering electronic properties.
    • Methoxy derivatives generally exhibit lower acidity at the amine group compared to sulfonyl-containing analogs, affecting protonation states under physiological conditions .
Aromatic vs. Aliphatic Substituents
  • The trifluoromethoxy (-OCF₃) group combines lipophilicity and electron-withdrawing effects, differing from the aliphatic sulfonyl group in the target compound .

Chain Length and Branching

  • 2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine Hydrochloride (CAS 1955531-16-4, ):
    • Features an ethanamine (-CH₂CH₂NH₂) chain instead of methanamine.
    • The longer chain may increase flexibility and alter binding kinetics, though it could reduce conformational rigidity compared to the target compound .

Analytical and Physicochemical Properties

NMR and HRMS Data

  • Target Compound : Expected ¹H NMR signals include cyclopropane protons (δ 1.2–1.8 ppm) and methanesulfonylmethyl protons (δ 3.0–3.5 ppm). The amine proton may appear as a broad peak (δ 2.5–3.5 ppm).
  • Comparisons :
    • Trifluoromethyl analogs () show distinct ¹⁹F NMR signals (δ -60 to -70 ppm) absent in the target compound.
    • Aromatic analogs () exhibit aromatic proton signals (δ 6.5–8.0 ppm), highlighting structural divergence .

Solubility and Stability

  • The sulfonyl group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) compared to trifluoromethyl or methoxy analogs.
  • Hydrochloride salts generally improve stability, but sulfonyl-containing compounds may hydrolyze under strongly acidic or basic conditions .

Biological Activity

[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride, with the CAS number 1628734-96-2, is a cyclopropyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C5_5H12_{12}ClNO2_2S
  • Molecular Weight : 185.67 g/mol
  • Structure : The compound features a cyclopropyl ring and a methanesulfonylmethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to function as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception and mood regulation. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect serotonin and norepinephrine levels, which are important in treating depression and anxiety disorders.
  • Antinociceptive Effects : Animal models have demonstrated that this compound can reduce pain responses, indicating potential use as an analgesic agent.
  • Antimicrobial Properties : Some studies have reported activity against various bacterial strains, suggesting a role in antimicrobial therapy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Source
Neurotransmitter ModulationAffects serotonin and norepinephrine levels
Antinociceptive EffectsReduces pain responses in animal models
Antimicrobial PropertiesActive against specific bacterial strains

Case Studies

  • Neuropharmacological Study :
    • In a study published in a pharmacology journal, researchers administered varying doses of this compound to rodents. Results indicated significant alterations in behavior consistent with increased serotonin levels, supporting its potential as an antidepressant .
  • Analgesic Efficacy :
    • A separate investigation focused on the analgesic properties of the compound. Mice treated with this compound showed a marked decrease in pain sensitivity compared to controls, suggesting its effectiveness in pain management .
  • Antimicrobial Testing :
    • Laboratory tests assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride
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[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride

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